

Interspecies Comparison of Celecoxib Metabolism to Carboxylic Acid: A Guide for Researchers

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Compound of Interest

Compound Name: Celecoxib carboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic conversion of celecoxib to its primary inactive metabolite, **celecoxib carboxylic acid**, across various preclinical species and humans. Understanding these interspecies differences is crucial for the accurate interpretation of preclinical data and its extrapolation to human clinical outcomes. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the metabolic pathways and experimental workflows.

Introduction to Celecoxib Metabolism

Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, undergoes extensive metabolism primarily in the liver. The major metabolic pathway involves a two-step oxidation of the tolyl-methyl group. First, celecoxib is hydroxylated to form hydroxycelecoxib. This intermediate is then further oxidized to the pharmacologically inactive **celecoxib carboxylic acid**.^{[1][2]} This carboxylic acid metabolite is the principal metabolite identified in the excreta of all species studied, including humans, mice, rats, rabbits, dogs, and monkeys.^[3]

Comparative Pharmacokinetics of Celecoxib and Carboxylic Acid Metabolite

Significant interspecies differences exist in the pharmacokinetic profiles of celecoxib and its carboxylic acid metabolite. While qualitative data indicates the carboxylic acid metabolite is predominant across species, quantitative data for direct comparison is not consistently available in the public domain for all species. The following tables summarize the available quantitative data.

Table 1: Pharmacokinetic Parameters of Celecoxib and its Carboxylic Acid Metabolite in Rats (Single Oral 20 mg/kg Dose)

Compound	Cmax (nM)	Tmax (hr)	AUC (0-t) (nM*hr)	t1/2 (hr)
Celecoxib	10800 ± 1800	3.7 ± 1.5	92000 ± 12000	7.1 ± 1.1
Celecoxib Carboxylic Acid	7300 ± 1100	9.3 ± 1.0	118000 ± 16000	8.9 ± 1.0
Data presented as mean ± SD. Sourced from Zhang et al., 2015.				

Table 2: Excretion of Celecoxib and its Carboxylic Acid Metabolite in Humans (Single 300 mg Oral Dose of [14C]Celecoxib)

Excretion Route	Compound	Percentage of Administered Dose
Feces	Celecoxib	2.56 ± 1.09
Celecoxib Carboxylic Acid	54.4 ± 6.8	
Urine	Celecoxib Carboxylic Acid	18.8 ± 2.1
Data presented as mean ± SD.		

Enzymatic Pathways and Interspecies Variation

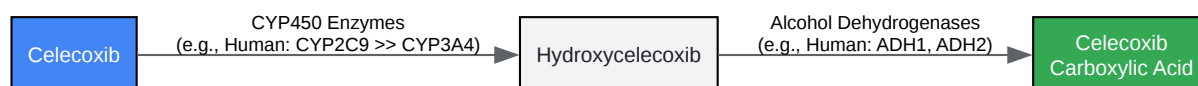
The enzymatic machinery responsible for celecoxib metabolism shows notable differences across species.

In humans, the initial hydroxylation of celecoxib is primarily catalyzed by cytochrome P450 2C9 (CYP2C9), with a minor contribution from CYP3A4.^{[2][4]} The subsequent oxidation of hydroxycelecoxib to the carboxylic acid is carried out by cytosolic alcohol dehydrogenases (ADH1 and ADH2).^{[2][4]}

In rats, which lack a direct ortholog of human CYP2C9, other CYP isoforms are responsible for the initial hydroxylation step. While the specific isoforms are not definitively identified in the provided search results, the metabolic pathway to the carboxylic acid metabolite is confirmed to be the major route.^[5]

For other preclinical species such as mice, dogs, and monkeys, while the carboxylic acid is the main metabolite, the specific CYP enzymes involved in the initial hydroxylation have not been fully elucidated in the available literature. It is known that there are significant species differences in CYP enzyme profiles which can affect drug metabolism.^{[6][7]}

The following diagram illustrates the general metabolic pathway of celecoxib.



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Metabolic pathway of Celecoxib to Carboxylic Acid.

Experimental Protocols

In Vitro Metabolism using Liver Microsomes

This protocol provides a general framework for assessing the metabolic stability of celecoxib in liver microsomes from different species.

Objective: To determine the rate of celecoxib metabolism and the formation of its metabolites in vitro.

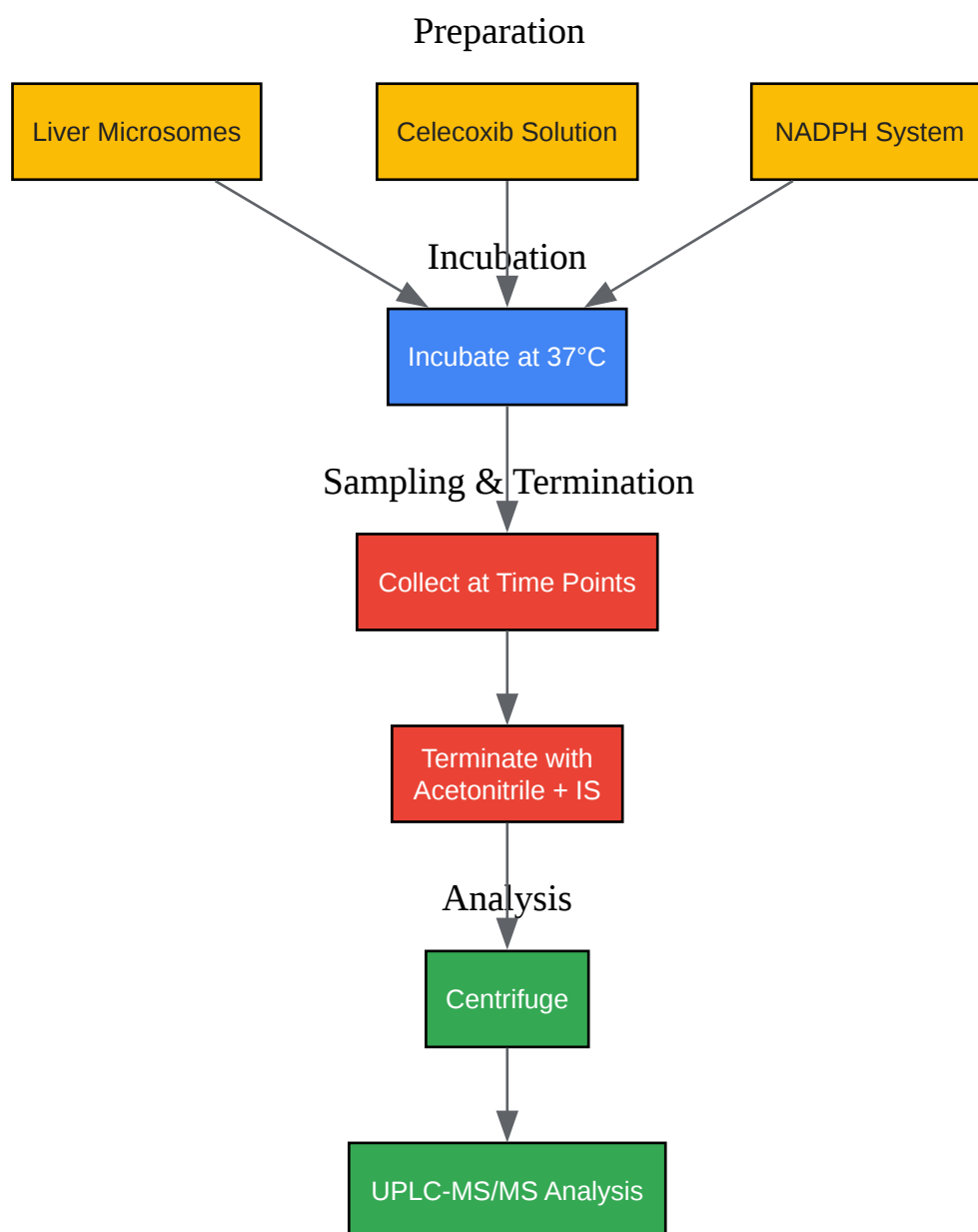
Materials:

- Liver microsomes from human, rat, mouse, dog, and monkey
- Celecoxib
- NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- Phosphate buffer (pH 7.4)
- Acetonitrile (or other suitable organic solvent) for reaction termination
- Internal standard for analytical quantification
- UPLC-MS/MS system

Procedure:

- Preparation of Incubation Mixture: Prepare a reaction mixture containing liver microsomes (typically 0.5-1.0 mg/mL protein concentration) in phosphate buffer.
- Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes.
- Initiation of Reaction: Initiate the metabolic reaction by adding celecoxib (at various concentrations to determine enzyme kinetics) and the NADPH regenerating system.
- Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the reaction mixture.
- Reaction Termination: Immediately stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
- Sample Preparation: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.
- UPLC-MS/MS Analysis: Analyze the samples using a validated UPLC-MS/MS method to quantify the remaining celecoxib and the formed hydroxycelecoxib and carboxylic acid metabolites.

The following diagram illustrates a typical experimental workflow for an in vitro metabolism study.



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Workflow for in vitro Celecoxib metabolism assay.

In Vivo Pharmacokinetic Study

This protocol outlines a general procedure for determining the pharmacokinetic profile of celecoxib and its metabolites in an animal model.

Objective: To quantify the plasma concentrations of celecoxib and its carboxylic acid metabolite over time after administration.

Materials:

- Test animals (e.g., rats, dogs, monkeys)
- Celecoxib formulation for administration (e.g., oral gavage)
- Blood collection supplies (e.g., syringes, tubes with anticoagulant)
- Centrifuge
- UPLC-MS/MS system

Procedure:

- Animal Dosing: Administer a single dose of celecoxib to the animals (e.g., via oral gavage).
- Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).
- Plasma Preparation: Centrifuge the blood samples to separate the plasma.
- Sample Storage: Store plasma samples at -80°C until analysis.
- Sample Extraction: Extract celecoxib and its metabolites from the plasma using a suitable method (e.g., protein precipitation or liquid-liquid extraction).
- UPLC-MS/MS Analysis: Quantify the concentrations of celecoxib and its carboxylic acid metabolite in the extracted samples using a validated UPLC-MS/MS method.
- Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (e.g., C_{max}, T_{max}, AUC, t_{1/2}) using appropriate software.

UPLC-MS/MS Analytical Method

A sensitive and specific UPLC-MS/MS method is essential for the accurate quantification of celecoxib and its metabolites.

Instrumentation:

- Ultra-Performance Liquid Chromatography (UPLC) system
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

- Column: A reverse-phase C18 column (e.g., 50mm × 2.1mm, 1.7 μm).
- Mobile Phase: A gradient of two solvents, such as water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
- Flow Rate: 0.3-0.5 mL/min.
- Column Temperature: 40°C.

Mass Spectrometric Conditions (Example):

- Ionization Mode: Positive or negative electrospray ionization (ESI).
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Specific precursor-to-product ion transitions for celecoxib, hydroxycelecoxib, carboxycelecoxib, and the internal standard need to be optimized.

Sample Preparation for Analysis:

- Protein Precipitation: Add a volume of cold acetonitrile (typically 3-4 times the plasma volume) containing an internal standard to the plasma sample. Vortex and then centrifuge to pellet the precipitated proteins. The supernatant is then analyzed.
- Liquid-Liquid Extraction: Mix the plasma sample with an immiscible organic solvent. After vortexing and centrifugation, the organic layer containing the analytes is collected,

evaporated to dryness, and reconstituted in the mobile phase for analysis.

Conclusion

The metabolism of celecoxib to its carboxylic acid metabolite is a conserved pathway across humans and common preclinical species. However, significant quantitative differences in the rate and extent of this metabolic conversion, driven by variations in CYP450 and dehydrogenase enzyme activities, are likely. The data presented in this guide highlights the importance of conducting species-specific metabolic studies. For a more complete understanding, further research is needed to generate comparative in vitro kinetic data and in vivo pharmacokinetic profiles of the carboxylic acid metabolite in mice, dogs, and monkeys. Such data will be invaluable for refining the preclinical to clinical translation of celecoxib and other drug candidates with similar metabolic pathways.

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